Cas no 1260903-05-6 ((3-fluoropyridin-2-yl)methanamine hydrochloride)

(3-Fluoropyridin-2-yl)methanamine hydrochloride is a fluorinated pyridine derivative commonly used as a versatile intermediate in pharmaceutical and agrochemical synthesis. The presence of both an amine group and a fluorine atom on the pyridine ring enhances its reactivity, making it valuable for constructing complex molecular frameworks. The hydrochloride salt form improves stability and handling, ensuring consistent performance in reactions. This compound is particularly useful in medicinal chemistry for the development of bioactive molecules due to its ability to participate in nucleophilic substitutions and metal-catalyzed cross-coupling reactions. Its well-defined structure and high purity make it suitable for precise synthetic applications in research and industrial settings.
(3-fluoropyridin-2-yl)methanamine hydrochloride structure
1260903-05-6 structure
Product name:(3-fluoropyridin-2-yl)methanamine hydrochloride
CAS No:1260903-05-6
MF:C6H8ClFN2
MW:162.592523574829
MDL:MFCD11505887
CID:4457281
PubChem ID:74890023

(3-fluoropyridin-2-yl)methanamine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 1-(3-Fluoro-2-pyridinyl)methanamine hydrochloride (1:1)
    • (3-fluoropyridin-2-yl)MethanaMine hydrochloride
    • 2-Aminomethyl-3-fluoropyridine hydrochloride
    • DS-8380
    • SY047766
    • SCHEMBL14333116
    • SB10510
    • 2-Pyridinemethanamine, 3-fluoro-, hydrochloride (1:1)
    • AKOS024052309
    • (3-Fluoropyridin-2-yl)methanaminehydrochloride
    • (3-fluoropyridin-2-yl)MethanaMine HCl
    • CS-0053366
    • 1260903-05-6
    • 1-(3-FLUOROPYRIDIN-2-YL)METHANAMINE HYDROCHLORIDE
    • MFCD11505887
    • 2-(Aminomethyl)-3-fluoropyridine hydrochloride
    • (3-fluoropyridin-2-yl)methanamine;hydrochloride
    • 2-(AMINOMETHYL)-3-FLUOROPYRIDINE HCL
    • (3-Fluoro-2-pyridyl)methanamine hydrochloride
    • 2-Pyridinemethanamine,3-fluoro-,hydrochloride(1:2)
    • 963-031-7
    • (3-fluoropyridin-2-yl)methanamine hydrochloride
    • MDL: MFCD11505887
    • Inchi: InChI=1S/C6H7FN2.ClH/c7-5-2-1-3-9-6(5)4-8;/h1-3H,4,8H2;1H
    • InChI Key: ATBRZELHPCIJTK-UHFFFAOYSA-N
    • SMILES: C1=CC(=C(CN)N=C1)F.Cl

Computed Properties

  • Exact Mass: 162.0360041g/mol
  • Monoisotopic Mass: 162.0360041g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 87.1
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38.9Ų

(3-fluoropyridin-2-yl)methanamine hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM102576-250mg
(3-Fluoropyridin-2-yl)methanamine hydrochloride
1260903-05-6 95%+
250mg
$*** 2023-04-03
AN HUI ZE SHENG Technology Co., Ltd.
Y22953-1g
(3-fluoropyridin-2-yl)methanamine hydrochloride
1260903-05-6 97%
1g
¥3071.00 2023-09-15
abcr
AB445544-500 mg
(3-Fluoropyridin-2-yl)methanamine hydrochloride, 95%; .
1260903-05-6 95%
500MG
€138.20 2022-11-28
ChemScence
CS-0053366-5g
(3-Fluoropyridin-2-yl)methanamine hydrochloride
1260903-05-6 ≥97.0%
5g
$310.0 2022-04-28
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A13651-1g
2-(Aminomethyl)-3-fluoropyridine hydrochloride
1260903-05-6 > 98%
1g
4337.0CNY 2021-07-13
ChemScence
CS-0053366-1g
(3-Fluoropyridin-2-yl)methanamine hydrochloride
1260903-05-6 ≥97.0%
1g
$95.0 2022-04-28
eNovation Chemicals LLC
D915186-1g
2-(Aminomethyl)-3-fluoropyridine Hydrochloride
1260903-05-6 95%
1g
$270 2023-05-12
eNovation Chemicals LLC
Y0998310-10g
(3-fluoropyridin-2-yl)MethanaMine hydrochloride
1260903-05-6 95%
10g
$830 2022-11-28
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R099624-250mg
(3-fluoropyridin-2-yl)methanamine hydrochloride
1260903-05-6 98%
250mg
¥476 2023-09-10
abcr
AB445544-5 g
(3-Fluoropyridin-2-yl)methanamine hydrochloride, 95%; .
1260903-05-6 95%
5g
€473.10 2022-11-28

Additional information on (3-fluoropyridin-2-yl)methanamine hydrochloride

Comprehensive Overview of (3-fluoropyridin-2-yl)methanamine hydrochloride (CAS No. 1260903-05-6): Properties, Applications, and Research Insights

(3-fluoropyridin-2-yl)methanamine hydrochloride (CAS No. 1260903-05-6) is a fluorinated pyridine derivative gaining significant attention in pharmaceutical and agrochemical research. This compound, characterized by its fluoropyridine core and primary amine hydrochloride functionality, serves as a versatile building block in modern synthetic chemistry. Its molecular structure combines the electron-withdrawing properties of fluorine with the reactivity of an amine salt, making it invaluable for designing bioactive molecules.

The compound's CAS registry number 1260903-05-6 ensures precise identification in global chemical databases. Researchers frequently search for "3-fluoropyridin-2-yl methanamine HCl solubility" or "1260903-05-6 synthesis protocol," reflecting growing interest in its physicochemical properties and synthetic routes. Recent publications highlight its role in developing kinase inhibitors and G-protein-coupled receptor (GPCR) modulators, aligning with current drug discovery trends targeting cancer and neurological disorders.

From a structural perspective, the fluorine atom at the 3-position influences both electronic distribution and metabolic stability—a key consideration when optimizing drug-like properties. The hydrochloride salt form enhances crystallinity and handling characteristics, addressing common formulation challenges. Analytical techniques like HPLC purity analysis and NMR structural confirmation are critical for quality control, as evidenced by frequent searches for "1260903-05-6 characterization data."

In material science, this compound contributes to advanced organic electronic materials. Its pyridine-fluorine synergy enables tuning of electron transport properties, relevant for OLED development and molecular sensors—topics trending in sustainable technology forums. Environmental researchers also investigate its biodegradation pathways, responding to increased regulatory focus on green chemistry principles.

The pharmaceutical industry values (3-fluoropyridin-2-yl)methanamine hydrochloride for fragment-based drug design. Its molecular weight (162.58 g/mol) and hydrogen bond donor/acceptor count comply with Lipinski's rule parameters, explaining its popularity in medicinal chemistry optimization. Patent analyses reveal its incorporation in clinical candidates targeting inflammatory diseases and age-related disorders, reflecting therapeutic area hotspots.

Handling requires standard laboratory precautions, with SDS documentation emphasizing proper storage conditions (2-8°C) and inert atmosphere protection. The scientific community actively discusses "scaling up 1260903-05-6 production" in process chemistry circles, particularly regarding palladium-catalyzed coupling improvements and cost-effective fluorination methods.

Emerging applications include its use as a labeling reagent in proteomics studies, capitalizing on the fluorine nucleus for 19F-NMR tracking. This aligns with increasing demand for non-radioactive tracing techniques in biological research. Computational chemists frequently model its conformational flexibility when designing allosteric modulators, demonstrating interdisciplinary relevance.

Quality specifications typically require ≥98% purity, with HPLC chromatograms showing distinct peaks for the free base form and hydrochloride salt. Analytical method development focuses on resolving potential impurities like dehalogenated byproducts—a frequent search term among quality control specialists. The compound's stability under physiological pH makes it particularly valuable for in vivo studies.

Recent innovations include its incorporation into covalent inhibitor scaffolds through reactive amine group derivatization. This application responds to growing interest in targeted protein degradation strategies. The fluorine atom's role in modulating cell membrane permeability continues to be investigated through structure-activity relationship (SAR) studies.

Supply chain data indicates rising global demand, with manufacturers offering customized bulk quantities and isotope-labeled versions for metabolic studies. Regulatory filings increasingly reference 1260903-05-6 in investigational new drug (IND) applications, particularly for central nervous system (CNS) therapeutics. This aligns with industry efforts to address blood-brain barrier penetration challenges.

Future research directions may explore its potential in proteolysis targeting chimeras (PROTACs) and antibody-drug conjugates (ADCs), where its balanced lipophilicity (LogP ~1.2) and hydrogen bonding capacity offer strategic advantages. The compound's versatility ensures its continued relevance across multiple scientific disciplines.

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